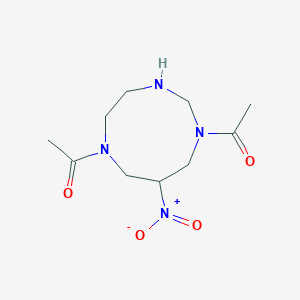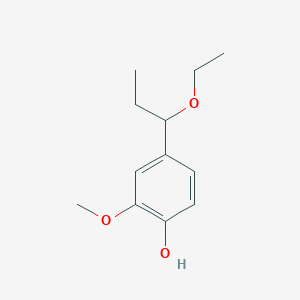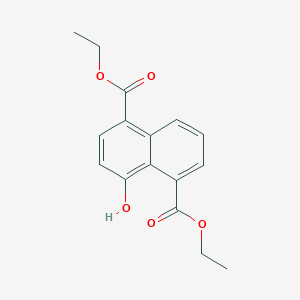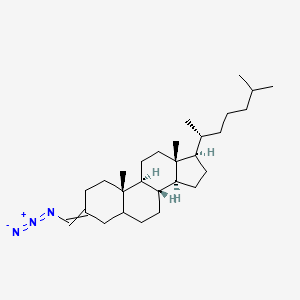
1,1'-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) is a compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazacyclononane ring system imparts specific chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves several steps. One practical route involves the preparation of triazacyclononane derivatives with pendant arms. The key intermediate, di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate, is coupled with a hydroxypyridinonate pendant arm . This method is suitable for rapid synthesis and can be adapted for industrial production.
Analyse Des Réactions Chimiques
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrating agents, reducing agents like hydrazine hydrate, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole . Additionally, triazacyclononane derivatives are of interest in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents, positron emission tomography (PET), and radiotherapy . The strong coordination capabilities and high selectivity of these derivatives toward di- or trivalent metal ions make them valuable in various fields.
Mécanisme D'action
The mechanism of action of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The nitro group and the triazacyclononane ring system play crucial roles in its chemical behavior. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) can be compared with other similar compounds, such as 8-nitro-1,3,6-triazahomoadamantane . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the nitro group and the triazacyclononane ring system in 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) sets it apart from other related compounds.
Propriétés
Numéro CAS |
64110-92-5 |
|---|---|
Formule moléculaire |
C10H18N4O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1-(1-acetyl-8-nitro-1,3,6-triazonan-6-yl)ethanone |
InChI |
InChI=1S/C10H18N4O4/c1-8(15)12-4-3-11-7-13(9(2)16)6-10(5-12)14(17)18/h10-11H,3-7H2,1-2H3 |
Clé InChI |
YFJLAKIJHRNHML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCNCN(CC(C1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)






![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)


